(R)-2-Amino-2-phenylacetic acid hydrochloride
CAS No.: 25705-52-6
Cat. No.: VC2464970
Molecular Formula: C8H10ClNO2
Molecular Weight: 187.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 25705-52-6 |
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Molecular Formula | C8H10ClNO2 |
Molecular Weight | 187.62 g/mol |
IUPAC Name | 2-anilinoacetic acid;hydrochloride |
Standard InChI | InChI=1S/C8H9NO2.ClH/c10-8(11)6-9-7-4-2-1-3-5-7;/h1-5,9H,6H2,(H,10,11);1H |
Standard InChI Key | HIQIUINFXZKKEC-UHFFFAOYSA-N |
Isomeric SMILES | C1=CC=C(C=C1)[C@H](C(=O)O)N.Cl |
SMILES | C1=CC=C(C=C1)C(C(=O)O)N.Cl |
Canonical SMILES | C1=CC=C(C=C1)NCC(=O)O.Cl |
Introduction
Parameter | Information |
---|---|
CAS Number | 25705-52-6 |
Molecular Formula | C8H10ClNO2 |
Molecular Weight | 187.62 g/mol |
IUPAC Name | (2R)-2-amino-2-phenylacetic acid hydrochloride |
Common Synonyms | (R)-2-Amino-2-phenylethanoic acid hydrochloride, (R)-Phenylglycine HCl, D-(-)-2-Phenylglycine hydrochloride, D-α-Phenylglycine hydrochloride |
The compound's structure features both an amino group and a carboxylic acid group attached to a carbon that also bonds with a phenyl ring. The presence of the hydrochloride salt improves the compound's solubility profile and stability during storage .
Chemical Properties and Structure
Structural Features
(R)-2-Amino-2-phenylacetic acid hydrochloride possesses a chiral center at the alpha carbon, with the R-configuration determining its stereochemical properties. The molecule consists of a phenyl ring attached to a carbon that also carries an amino group and a carboxylic acid function, with the hydrochloride component forming an ionic bond with the amino group .
Chemical Reactivity
The compound's reactivity is largely determined by its functional groups. The amino group can serve as a nucleophile in various reactions, while the carboxylic acid component can participate in esterification, amidation, and other typical carboxylic acid reactions. The phenyl ring provides sites for potential electrophilic aromatic substitution reactions.
A key characteristic of (R)-2-Amino-2-phenylacetic acid hydrochloride is its ability to form hydrogen bonds through the amino group with active sites of enzymes and receptors. Meanwhile, the phenyl group can engage in hydrophobic interactions with biological targets, enhancing the compound's binding affinity and specificity in various biochemical processes.
Spectroscopic Properties
The compound's identity can be confirmed through various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). These techniques help identify the characteristic functional groups and structural features of the molecule, ensuring its purity and correct stereochemical configuration for research applications.
Physical Properties
Appearance and Solubility
(R)-2-Amino-2-phenylacetic acid hydrochloride typically appears as a white crystalline solid. Its hydrochloride salt form significantly enhances water solubility compared to the free base phenylglycine. This improved solubility profile is particularly advantageous for preparing stock solutions for biological assays and chemical reactions .
Preparation and Solution Guidelines
Stock Solution Preparation
The preparation of stock solutions is a critical step for experimental applications. The following table provides guidance for preparing solutions of different concentrations:
Concentration | For 1 mg | For 5 mg | For 10 mg |
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1 mM | 5.3299 mL | 26.6496 mL | 53.2992 mL |
5 mM | 1.066 mL | 5.3299 mL | 10.6598 mL |
10 mM | 0.533 mL | 2.665 mL | 5.3299 mL |
Biological Applications and Research Findings
Pharmaceutical Applications
(R)-2-Amino-2-phenylacetic acid hydrochloride has demonstrated value in various pharmaceutical applications. Its chiral nature makes it particularly useful in:
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Serving as a building block for the synthesis of complex pharmaceutical molecules
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Contributing to the development of chiral drugs with specific stereochemical requirements
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Functioning as an intermediate in the synthesis of peptide-based pharmaceuticals
The compound's specific stereochemistry can influence its biological activity and interactions, making it valuable in the development of pharmaceuticals with precise mechanisms of action .
Research on Molecular Interactions
Research findings indicate that (R)-2-Amino-2-phenylacetic acid hydrochloride and similar compounds may interact with specific molecular targets such as enzymes and receptors. The amino group's capacity to form hydrogen bonds with active sites, combined with the phenyl group's ability to engage in hydrophobic interactions, enhances the compound's binding affinity and specificity.
Similar compounds have been observed to interact with neurotransmitter receptors, suggesting potential roles in the modulation of neurotransmission pathways. This property makes (R)-2-Amino-2-phenylacetic acid hydrochloride a compound of interest in neurobiological research.
Biochemical Research Applications
In biochemical research, (R)-2-Amino-2-phenylacetic acid hydrochloride serves various purposes:
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Studying protein synthesis mechanisms
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Investigating enzyme activity and inhibition
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Exploring metabolic pathways involving amino acids
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Research related to chiral recognition in biological systems
Its amino acid structure allows it to participate in peptide bond formation and act as a zwitterion in solution depending on pH conditions, properties that are exploited in various biochemical studies .
Comparison with Related Compounds
Comparison with (S)-Enantiomer
The (S)-enantiomer of 2-amino-2-phenylacetic acid hydrochloride (CAS No. 38329-34-9) offers an interesting comparison with the (R)-form. While structurally identical except for their stereochemistry, the two enantiomers often exhibit different biological activities and chemical reactivities in chiral environments .
The (S)-enantiomer is also known as (S)-phenylglycine hydrochloride or 2-phenyl-L-glycine hydrochloride. Its molecular formula and weight are identical to the (R)-form (C8H10ClNO2, 187.62 g/mol), but its stereochemical configuration leads to different spatial arrangements of atoms, affecting how it interacts with biological systems .
Comparison with N-Methylated Derivative
N-Methyl-L-phenylglycine hydrochloride, a related compound, differs from (R)-2-Amino-2-phenylacetic acid hydrochloride by the addition of a methyl group to the amino nitrogen. This methylation alters the compound's hydrogen-bonding capabilities, lipophilicity, and potentially its biological activity .
The N-methylated derivative has applications in pharmaceutical development, particularly in drugs targeting neurological disorders, and is used in biochemical research to study amino acid metabolism and protein interactions .
Current Research Trends and Future Directions
Emerging Applications
Current research suggests that (R)-2-Amino-2-phenylacetic acid hydrochloride may have expanding applications in:
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Development of new pharmaceutical compounds with enhanced stereoselectivity
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Creation of novel catalysts for asymmetric synthesis
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Design of peptide-based therapeutics
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Investigation of neurological pathways and neurotransmitter systems
The compound's unique stereochemical properties continue to drive research interest in fields requiring precise molecular interactions and chiral recognition.
Challenges and Opportunities
While (R)-2-Amino-2-phenylacetic acid hydrochloride offers numerous advantages in research applications, challenges remain in optimizing its stability under various experimental conditions and in developing more efficient synthetic routes. Future research directions may focus on exploring new derivatives with enhanced properties for specific applications and investigating the compound's potential in emerging therapeutic areas.
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